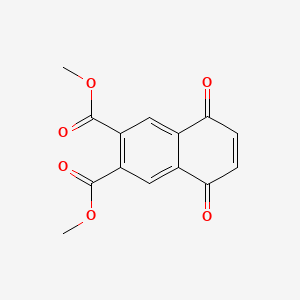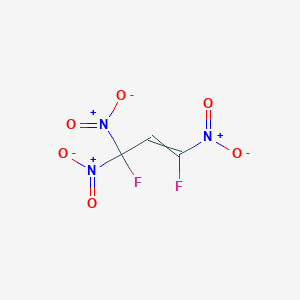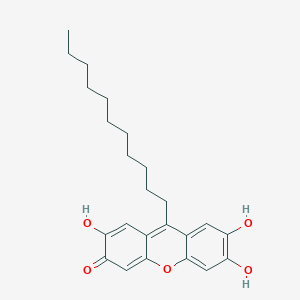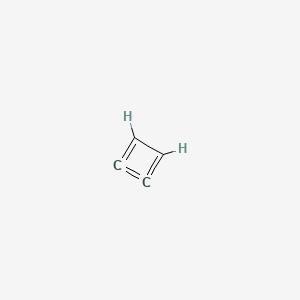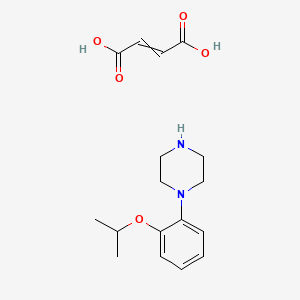
But-2-enedioic acid;1-(2-propan-2-yloxyphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
But-2-enedioic acid;1-(2-propan-2-yloxyphenyl)piperazine is a chemical compound with a complex structure that combines the properties of but-2-enedioic acid and 1-(2-propan-2-yloxyphenyl)piperazine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of but-2-enedioic acid;1-(2-propan-2-yloxyphenyl)piperazine typically involves a multi-step process. One common method includes the reaction of but-2-enedioic acid with 1-(2-propan-2-yloxyphenyl)piperazine under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to produce the compound on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
But-2-enedioic acid;1-(2-propan-2-yloxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
But-2-enedioic acid;1-(2-propan-2-yloxyphenyl)piperazine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: The compound can be used in the development of new materials, coatings, and other industrial products.
Mecanismo De Acción
The mechanism by which but-2-enedioic acid;1-(2-propan-2-yloxyphenyl)piperazine exerts its effects involves interactions with molecular targets and pathways. These interactions may include binding to specific receptors, enzymes, or other biomolecules, leading to changes in cellular processes and functions. The exact mechanism can vary depending on the context and application of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to but-2-enedioic acid;1-(2-propan-2-yloxyphenyl)piperazine include:
Butenedioic acid: A simpler compound with similar functional groups.
1-(2-propan-2-yloxyphenyl)piperazine: Shares part of the structure with the compound .
Uniqueness
This compound is unique due to its combined structure, which imparts distinct chemical properties and potential applications. Its ability to participate in various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.
Propiedades
Número CAS |
119695-87-3 |
|---|---|
Fórmula molecular |
C17H24N2O5 |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
but-2-enedioic acid;1-(2-propan-2-yloxyphenyl)piperazine |
InChI |
InChI=1S/C13H20N2O.C4H4O4/c1-11(2)16-13-6-4-3-5-12(13)15-9-7-14-8-10-15;5-3(6)1-2-4(7)8/h3-6,11,14H,7-10H2,1-2H3;1-2H,(H,5,6)(H,7,8) |
Clave InChI |
MXFVGHUXDRJDBK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=CC=C1N2CCNCC2.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


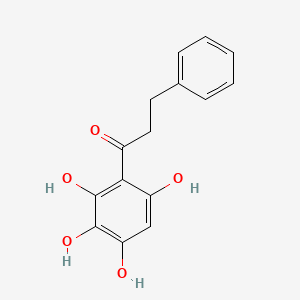

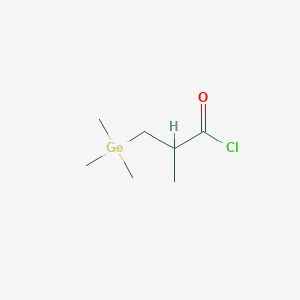




![2-Methyl-6,10b-dihydro-5H-[1,3]thiazolo[2,3-a]isoquinolin-3(2H)-one](/img/structure/B14291232.png)
